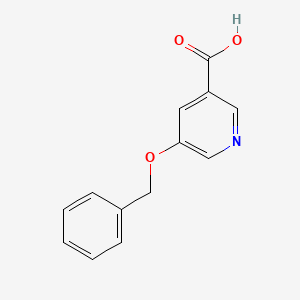

5-(Benzyloxy)nicotinic acid

Description

Strategic Importance of Nicotinic Acid Derivatives as Building Blocks

Nicotinic acid derivatives serve as crucial building blocks in modern organic synthesis due to the versatile reactivity of the pyridine (B92270) ring and the carboxylic acid group. chemistryjournal.net The pyridine nucleus can undergo a variety of transformations, including substitution and coupling reactions, allowing for the introduction of diverse functional groups. smolecule.comrsc.org This adaptability makes nicotinic acid scaffolds ideal for the synthesis of a wide array of compounds, from pharmaceuticals to materials with specific electronic or optical properties. smolecule.com

The strategic placement of substituents on the nicotinic acid ring can significantly influence the molecule's properties and reactivity. This has led to the development of numerous synthetic methodologies aimed at creating a library of substituted nicotinic acid derivatives. researchgate.netfrontiersin.org These derivatives are not only valuable as intermediates but have also shown potential in various applications, including as anti-inflammatory agents and in the development of new bioactive compounds. smolecule.comnih.gov

Scope and Relevance of Benzylated Nicotinic Acid Architectures in Organic Transformations

Among the various derivatives, benzylated nicotinic acid architectures, such as 5-(Benzyloxy)nicotinic acid, hold particular importance in organic transformations. The benzyl (B1604629) group serves as a versatile protecting group for the hydroxyl functionality on the nicotinic acid scaffold. Its relative stability under a range of reaction conditions and its susceptibility to cleavage under specific, mild conditions make it an ideal choice for multi-step synthetic sequences.

The presence of the benzyloxy group can also influence the electronic properties of the pyridine ring, thereby modulating its reactivity in subsequent chemical transformations. For instance, the synthesis of complex diarylpyridines can be achieved through strategies involving the benzylation of a hydroxyl group on the nicotinic acid precursor to facilitate subsequent reactions like bromination and Suzuki coupling. rsc.org

Furthermore, the benzyl moiety itself can be a key structural element in the final target molecule. Benzylated nicotinic acid derivatives are utilized as precursors in the synthesis of various compounds, including those with potential applications in medicinal chemistry. acs.org The ability to introduce the benzyloxy group and then either retain it or remove it at a later stage provides chemists with a powerful tool for the strategic construction of complex molecular frameworks.

Detailed Research Findings

The compound this compound is a specific example of a benzylated nicotinic acid derivative that finds utility in organic synthesis.

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 263270-34-4 |

| Molecular Formula | C13H11NO3 |

| InChI Key | Not Available |

This table is interactive. Click on the headers to sort.

The synthesis of such derivatives often involves the reaction of a hydroxyl-substituted nicotinic acid with a benzyl halide in the presence of a base. This straightforward etherification provides a reliable route to these valuable building blocks.

Structure

3D Structure

Properties

IUPAC Name |

5-phenylmethoxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13(16)11-6-12(8-14-7-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWYJDHPRJSMBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593613 | |

| Record name | 5-(Benzyloxy)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263270-34-4 | |

| Record name | 5-(Phenylmethoxy)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=263270-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Benzyloxy)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Benzyloxy Nicotinic Acid and Its Key Derivatives

Precursor Synthesis and Scaffold Assembly

The construction of the fundamental 5-(benzyloxy)nicotinic acid scaffold is a process that begins with commercially available precursors and involves careful, regioselective reactions to build the desired molecular architecture.

Regioselective Benzylation Strategies on Nicotinic Acid Precursors

The introduction of the benzyloxy group at the C-5 position of the pyridine (B92270) ring is a critical step that defines the core structure. One documented approach begins not with nicotinic acid itself, but with a substituted pyridine precursor, 2-methyl-5-ethyl-pyridine. This precursor undergoes oxidation to form 2-methyl-5-vinyl-pyridine, which is then treated with bromine. The resulting dibromoethyl intermediate is reacted with benzyl (B1604629) alcohol and sodium hydride to yield 3-benzyloxy-2-methyl-pyridin-4-ol. This multi-step pathway effectively establishes the benzyloxy-substituted pyridine ring system, which can then be further functionalized.

Another strategy involves the direct esterification of 5-hydroxynicotinic acid. In this method, 5-hydroxynicotinic acid is heated in absolute ethanol (B145695) with a catalytic amount of sulfuric acid to form ethyl 5-hydroxynicotinate. orgsyn.org This ester serves as a key intermediate where the hydroxyl group is available for subsequent benzylation or other modifications.

Formation of Substituted Nicotinic Acid Esters (e.g., Methyl Esters)

The conversion of the carboxylic acid moiety to an ester, typically a methyl ester, is a common strategy to protect the acid group and facilitate subsequent reactions. Several methods are employed to achieve this transformation.

One prominent method is palladium-catalyzed carbonylation. For instance, 3-benzyloxy-5-bromo-2-methyl-pyridin-4-ol is converted to 5-benzyloxy-4-hydroxy-6-methyl-nicotinic acid methyl ester. googleapis.com This reaction is carried out in the presence of palladium acetate (B1210297), 1,3-bis(diphenylphosphino)propane (B126693) (dppp), methanol, and triethylamine (B128534) under a carbon monoxide atmosphere. googleapis.com Another approach involves the use of standard coupling agents. 4-Hydroxy-6-methylnicotinic acid can be esterified to its methyl ester using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 4-(dimethylamino)pyridine (DMAP) in a solvent mixture of dichloromethane (B109758) (DCM) and methanol. rsc.org

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Benzyloxy-5-bromo-2-methyl-pyridin-4-ol | Palladium acetate, dppp, CO, MeOH, Et3N, DMF, 80°C | 5-Benzyloxy-4-hydroxy-6-methyl-nicotinic acid methyl ester | 55% | googleapis.com |

| 4-Hydroxy-6-methylnicotinic acid | EDCI, DMAP, DCM, MeOH, reflux | Methyl 4-hydroxy-6-methylnicotinate | 88% | rsc.org |

Hydrolysis and Carboxylic Acid Formation Pathways (e.g., 5-benzyloxy-4-hydroxy-6-hydroxymethyl-nicotinic acid)

The final step in assembling the core acid is often the hydrolysis of a precursor ester. This deprotection step reveals the carboxylic acid functionality. A key example is the synthesis of 5-benzyloxy-4-hydroxy-6-hydroxymethyl-nicotinic acid. googleapis.comnewdrugapprovals.orgallfordrugs.com The precursor, 4-acetoxy-6-acetoxymethyl-5-benzyloxy-nicotinic acid methyl ester, is treated with an aqueous solution of sodium hydroxide (B78521) in methanol. googleapis.comnewdrugapprovals.orgallfordrugs.comgoogleapis.com The reaction mixture is heated, typically to around 50°C, to ensure the complete saponification of all three ester groups (the methyl ester, the 4-acetoxy, and the 6-acetoxymethyl). googleapis.comallfordrugs.com Subsequent acidification of the reaction mixture with an acid, such as 2N hydrochloric acid, precipitates the desired carboxylic acid, which can then be isolated by filtration. googleapis.comnewdrugapprovals.orgallfordrugs.com This process yields 5-benzyloxy-4-hydroxy-6-hydroxymethyl-nicotinic acid as a crystalline solid. googleapis.comallfordrugs.comnewdrugapprovals.orgepo.org

Functionalization and Derivatization Approaches

With the core this compound structure established, further chemical modifications can be introduced to synthesize a range of derivatives. These reactions target specific sites on the pyridine ring to add new functional groups.

Introduction of Hydroxymethyl Moieties

The introduction of a hydroxymethyl group, particularly at the C-6 position, is a key transformation for producing derivatives like 5-benzyloxy-4-hydroxy-6-hydroxymethyl-nicotinic acid. This is typically achieved through a multi-step sequence starting from the corresponding 6-methyl derivative, such as 5-benzyloxy-4-hydroxy-6-methyl-nicotinic acid methyl ester. googleapis.comallfordrugs.com

The process is initiated as follows:

Acetylation: The 4-hydroxy group is first acetylated using acetic anhydride (B1165640) to form the 4-acetoxy derivative. googleapis.comallfordrugs.com

N-Oxidation: The pyridine nitrogen is then oxidized to a pyridine N-oxide using an oxidizing agent like meta-chloroperbenzoic acid (m-CPBA). googleapis.com

Rearrangement: The N-oxide is heated with acetic anhydride. This induces a rearrangement that converts the 6-methyl group into a 6-acetoxymethyl group. googleapis.comallfordrugs.comgoogleapis.com

Hydrolysis: Finally, as described in section 2.1.3, all acetate and ester groups are hydrolyzed simultaneously under basic conditions (e.g., NaOH in methanol) to yield the 4-hydroxy and 6-hydroxymethyl functionalities. googleapis.comnewdrugapprovals.orgallfordrugs.com

This sequence provides a controlled method for converting a methyl group into a hydroxymethyl group on the pyridine scaffold.

| Intermediate | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Benzyloxy-4-hydroxy-6-methyl-nicotinic acid methyl ester | 1. Acetic anhydride, 130°C 2. m-CPBA, Chloroform 3. Acetic anhydride, 130°C | 4-Acetoxy-6-acetoxymethyl-5-benzyloxy-nicotinic acid methyl ester | >100% (crude) | googleapis.comallfordrugs.comgoogleapis.com |

| 4-Acetoxy-6-acetoxymethyl-5-benzyloxy-nicotinic acid methyl ester | 2N NaOH (aq), MeOH, 50°C; then 2N HCl | 5-Benzyloxy-4-hydroxy-6-hydroxymethyl-nicotinic acid | 68% | googleapis.comnewdrugapprovals.orgallfordrugs.com |

Amidation Reactions and Nicotinamide (B372718) Analogues (e.g., 5-benzyloxy-N-(4-fluoro-benzyl)-4-hydroxy-6-hydroxymethyl-nicotinic acid amide)

The carboxylic acid group of this compound derivatives can be converted into a wide array of amides (nicotinamide analogues) through condensation reactions with various amines. This is a common derivatization strategy.

The synthesis of 5-benzyloxy-N-(4-fluoro-benzyl)-4-hydroxy-6-hydroxymethyl-nicotinic acid amide serves as a representative example. newdrugapprovals.orggoogle.com The reaction involves coupling 5-benzyloxy-4-hydroxy-6-hydroxymethyl-nicotinic acid with 4-fluorobenzylamine. googleapis.comallfordrugs.com This amidation is typically facilitated by peptide coupling agents. A common combination is 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) in a polar aprotic solvent like dimethylformamide (DMF). googleapis.comnewdrugapprovals.orgallfordrugs.com The mixture is heated, for instance at 80°C, to drive the reaction to completion. googleapis.comallfordrugs.com After an aqueous workup and purification, the desired nicotinamide analogue is obtained as a crystalline solid. googleapis.comnewdrugapprovals.org

| Reactants | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Benzyloxy-4-hydroxy-6-hydroxymethyl-nicotinic acid and 4-Fluorobenzylamine | EDC·HCl, HOBt, DMF, 80°C | 5-Benzyloxy-N-(4-fluoro-benzyl)-4-hydroxy-6-hydroxymethyl-nicotinic acid amide | 59% | googleapis.comnewdrugapprovals.org |

Acetylation and N-Oxidation Reactions on the Nicotinic Acid System (e.g., 4-acetoxy-5-benzyloxy-6-methyl-1-oxy-nicotinic acid methyl ester)

A key transformation in the synthesis of functionalized nicotinic acid derivatives is the sequential acetylation and N-oxidation of the pyridine ring. A notable example is the synthesis of methyl 4-acetoxy-5-benzyloxy-6-methyl-1-oxynicotinate. newdrugapprovals.orggoogleapis.comgoogle.comepo.org

The synthesis commences with the acetylation of methyl 5-(benzyloxy)-4-hydroxy-6-methylnicotinate. This reaction is typically carried out using acetic anhydride at elevated temperatures, such as 130°C, to yield methyl 4-acetoxy-5-(benzyloxy)-6-methylnicotinate. newdrugapprovals.orggoogleapis.com Following the acetylation, the subsequent N-oxidation is achieved by treating the acetylated compound with an oxidizing agent. A common reagent for this transformation is meta-chloroperbenzoic acid (m-CPBA). googleapis.com The reaction is generally performed in a chlorinated solvent like chloroform. The m-CPBA selectively oxidizes the nitrogen atom of the pyridine ring, leading to the formation of the corresponding N-oxide, methyl 4-acetoxy-5-(benzyloxy)-6-methyl-1-oxynicotinate. googleapis.comgoogle.comepo.org

This two-step process highlights a common strategy in the functionalization of nicotinic acid derivatives, where the electronic properties of the ring are modulated by the introduction of an acetyl group before the N-oxidation step. The resulting N-oxide is a versatile intermediate for further synthetic manipulations.

Below is a table summarizing the reaction steps for the synthesis of methyl 4-acetoxy-5-benzyloxy-6-methyl-1-oxynicotinate:

| Step | Starting Material | Reagent(s) | Product | Reference |

| 1. Acetylation | Methyl 5-(benzyloxy)-4-hydroxy-6-methylnicotinate | Acetic Anhydride | Methyl 4-acetoxy-5-(benzyloxy)-6-methylnicotinate | newdrugapprovals.orggoogleapis.com |

| 2. N-Oxidation | Methyl 4-acetoxy-5-(benzyloxy)-6-methylnicotinate | meta-Chloroperbenzoic Acid (m-CPBA) | Methyl 4-acetoxy-5-benzyloxy-6-methyl-1-oxynicotinate | googleapis.comgoogle.comepo.org |

Reaction Mechanism Elucidation for Key Transformations (e.g., quinone methide intermediates in related syntheses)

The synthesis of complex heterocyclic structures, including derivatives of nicotinic acid, can proceed through highly reactive intermediates that dictate the final product's stereochemistry and regiochemistry. One such class of intermediates is quinone methides. acs.orgcdnsciencepub.comosu.edu

Ortho-quinone methides (o-QMs) are reactive species that can be generated in situ and participate in a variety of cycloaddition and nucleophilic addition reactions. acs.orgcdnsciencepub.com These intermediates are particularly relevant in the synthesis of chroman ring systems and other fused heterocyclic compounds. cdnsciencepub.com The formation of o-QMs can be initiated from phenolic Mannich bases, and their subsequent reaction with nucleophiles, such as pyridinium (B92312) ylides, can lead to the diastereoselective synthesis of complex molecules. acs.org The mechanism is believed to involve a Michael-type addition of the nucleophile to the o-QM, followed by an intramolecular cyclization. acs.org

While direct evidence for the involvement of quinone methide intermediates in the synthesis of this compound itself is not extensively documented in the provided search results, their established role in the synthesis of pyridine-based fused systems suggests they are plausible intermediates in related transformations where appropriate precursors are used. acs.orgcdnsciencepub.com The high reactivity and electrophilic nature of quinone methides make them attractive intermediates for forming new carbon-carbon and carbon-heteroatom bonds in a controlled manner. osu.edu

Development of Scalable Synthetic Routes and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates the development of scalable and optimized synthetic routes. Key considerations in this endeavor include cost-effectiveness, safety, and environmental impact.

General strategies for scaling up the synthesis of nicotinic acid derivatives and related heterocyclic compounds often involve the optimization of reaction conditions and the use of more efficient technologies. For instance, the use of continuous flow reactors can offer advantages in terms of heat and mass transfer, leading to improved yields and safety, as demonstrated in the nitration of some aromatic compounds. acs.org

Furthermore, the choice of reagents and catalysts is critical for scalability. The use of robust and recyclable catalysts, such as the iron-cellulose catalyst developed for selective deuteration of heteroarenes, can significantly improve the sustainability and cost-efficiency of a process on a large scale. nih.gov While specific scalable routes for this compound were not detailed in the search results, the principles of process optimization, including the use of efficient catalytic systems and continuous processing, are directly applicable to its large-scale production.

Spectroscopic and Analytical Characterization in the Context of 5 Benzyloxy Nicotinic Acid Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, including 5-(Benzyloxy)nicotinic acid. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, researchers can piece together the molecular framework.

The ¹³C NMR spectrum provides complementary information. The carbon of the carboxylic acid group is characteristically found far downfield, typically in the δ 170–180 ppm range. oregonstate.edu The carbons of the pyridine (B92270) ring resonate between δ 125–150 ppm, with the carbon attached to the oxygen of the benzyloxy group showing a significant downfield shift. oregonstate.edu The benzylic methylene (B1212753) carbon signal is expected in the aliphatic region next to electronegative atoms, often around 77 ppm. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single/Multiple Quantum Coherence), are crucial for definitively assigning these resonances by revealing proton-proton and proton-carbon correlations through bonds. Current time information in Bangalore, IN. For instance, an HMBC experiment would show a correlation between the benzylic methylene protons and the C5 carbon of the pyridine ring, confirming the position of the benzyloxy substituent.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Nicotinic Acid Derivative

The following table presents data for N-(Benzyloxy)-2-chloronicotinamide, a compound structurally related to this compound, to illustrate typical chemical shifts.

| Assignment | ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 150 MHz) δ (ppm) |

| Pyridine-H | 8.48-8.49 (m, 1H), 8.03 (d, 1H), 7.35-7.37 (m, 1H) | 151.24, 147.51, 139.37, 122.61 |

| Phenyl-H (Ph) | 7.38-7.41 (m, 5H) | 137.34, 130.30, 128.89 |

| Methylene (-CH₂-) | 5.09 (s, 2H) | 77.61 |

| Amide (-NH-) | 8.93 (s, 1H) | - |

| Amide Carbonyl (C=O) | - | 162.81 |

| Data sourced from a study on N-(Arylmethoxy)-2-chloronicotinamides. |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. For this compound (C₁₃H₁₁NO₃), the calculated molecular weight is approximately 229.24 g/mol . High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can confirm the elemental composition by providing a highly accurate mass measurement. Current time information in Bangalore, IN. For instance, in positive ion mode, the protonated molecule [M+H]⁺ would be observed with an m/z value corresponding to the exact mass of C₁₃H₁₂NO₃⁺. Current time information in Bangalore, IN.

Tandem mass spectrometry (MS/MS) experiments provide further structural proof by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. The fragmentation of nicotinic acid derivatives often involves the sequential loss of small neutral molecules. researchgate.net Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, 17 Da) or the entire carboxyl group (-COOH, 45 Da). google.com

For this compound, key fragmentation would be expected to involve the cleavage of the benzyl-oxygen bond or the bond between the oxygen and the pyridine ring. A characteristic and often dominant fragmentation pathway for benzyl (B1604629) ethers is the formation of the tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, resulting from the loss of the nicotinic acid residue. Another likely fragmentation would be the loss of the entire benzyloxy group to yield a nicotinic acid radical cation. The pyridine ring itself can fragment through the loss of neutral molecules like hydrogen cyanide (HCN). researchgate.net The analysis of these fragmentation patterns allows for a detailed confirmation of the proposed structure. rsc.org

Chromatographic Techniques for Compound Isolation and Purity Assessment (e.g., UPLC, HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for both the isolation of this compound from reaction mixtures and the assessment of its purity. These methods separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing compounds like this compound. In this technique, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, usually a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation is driven by the hydrophobic interactions of the analyte with the stationary phase; more nonpolar compounds are retained longer on the column.

UPLC systems operate on the same principles as HPLC but use columns with smaller particle sizes (typically <2 µm), which allows for higher resolution, faster analysis times, and greater sensitivity. A typical UPLC method for analyzing nicotinic acid and its derivatives might employ a C18 column with a gradient elution, where the proportion of the organic solvent in the mobile phase is increased over the course of the analysis. Current time information in Bangalore, IN. The purity of the compound is determined by integrating the area of its peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks, with purities often exceeding 98%.

Table 2: Typical Chromatographic Conditions for Nicotinic Acid Analysis

| Parameter | HPLC Method | UPLC-MS/MS Method |

|---|---|---|

| Column | Phenomenex Luna C18 (250x4.6 mm, 5 µm) | Acquity UPLC HSS T3 (100x2.1 mm, 1.8 µm) |

| Mobile Phase | Sodium acetate (B1210297) buffer (pH 2.5) : Acetonitrile (90:10) | Gradient of 2.5 mmol/L ammonium (B1175870) formate (B1220265) (A) and acetonitrile (B) |

| Flow Rate | 1.5 mL/min | 0.35 mL/min |

| Detection | UV at 240 nm | Mass Spectrometry (ESI+) |

| Reference |

Other Advanced Spectroscopic Methods for Functional Group Analysis

In addition to NMR and mass spectrometry, other spectroscopic techniques are used to confirm the presence of specific functional groups within the this compound molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify functional groups based on their characteristic absorption of infrared radiation, which causes molecular vibrations (stretching and bending). For this compound, the FT-IR spectrum would be expected to show several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid. The C=O stretching vibration of the carboxylic acid would produce a strong, sharp peak around 1700 cm⁻¹. Aromatic C=C and pyridine C=N stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations for the ether linkage and the carboxylic acid would be observed in the fingerprint region, between 1000-1300 cm⁻¹. The presence of these specific bands provides corroborating evidence for the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about conjugated systems within a molecule. The pyridine ring and the benzene (B151609) ring in this compound constitute chromophores that absorb UV light. A nicotinic acid derivative was reported to have peculiar UV absorptions at 219, 249, and 309 nm. Current time information in Bangalore, IN. These absorptions correspond to π→π* electronic transitions within the aromatic systems. While not as structurally detailed as NMR, UV-Vis spectroscopy is a valuable tool for confirming the presence of these conjugated moieties and is often used as a detection method in HPLC.

Role of 5 Benzyloxy Nicotinic Acid Derivatives As Synthetic Intermediates in Complex Molecule Construction

Integration into Multi-cyclic Heteroaromatic Systems

A key application of 5-(benzyloxy)nicotinic acid derivatives is in the synthesis of multi-cyclic heteroaromatic systems, particularly highly substituted pyridine (B92270) cores. The benzyloxy group's stability allows for multi-step reaction sequences to be performed on the nicotinic acid scaffold.

One notable example is the synthesis of penta-substituted 3,4-diarylated pyridines. In a reported route, a benzyloxy-aryl derivative of nicotinic acid, specifically 4-(3-(Benzyloxy)-4-methoxyphenyl)-2,6-dimethyl-3-(ethoxycarbonyl)-5-(3,4,5-trimethoxyphenyl)nicotinate, serves as a key intermediate. researchgate.net The synthesis of this complex molecule is achieved through a one-pot protodecarboxylation–bromination–Suzuki coupling reaction. researchgate.net The presence of the benzyloxy group is essential to circumvent potential issues with the free hydroxyl group during the bromination step. researchgate.net This approach demonstrates the strategic importance of the benzyloxy protecting group in enabling the construction of highly functionalized and sterically congested diaryl-pyridine systems, which are significant motifs in medicinal chemistry. researchgate.net

Table 1: Key Intermediates in the Synthesis of Di-arylated Pyridines

| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| 4-(3-(Benzyloxy)-4-methoxyphenyl)-2,6-dimethyl-3-(ethoxycarbonyl)-5-(3,4,5-trimethoxyphenyl)nicotinate | Key intermediate with a protected hydroxyl group, enabling subsequent functionalization. | researchgate.net |

Application in the Synthesis of Pyrido[1',2':4,5]pyrazino[2,1-b]researchgate.netgoogle.comoxazine Architectures

Derivatives of this compound are instrumental in the synthesis of complex heterocyclic systems such as the pyrido[1',2':4,5]pyrazino[2,1-b] researchgate.netgoogle.comoxazine core structure. A prominent example is the synthesis of Dolutegravir, an important antiretroviral agent used in the treatment of HIV-1 infection. newdrugapprovals.org

The synthesis of Dolutegravir involves a multi-step process that commences with 5-benzyloxy-4-hydroxy-6-hydroxymethyl nicotinic acid. newdrugapprovals.org This starting material undergoes a series of transformations, including condensation with 2,4-difluorobenzylamine, oxidation of the hydroxymethyl group to a formyl group, and subsequent oxidation to a carboxylic acid. newdrugapprovals.org The benzyloxy group serves to protect the 5-hydroxy substituent throughout these synthetic manipulations. The resulting intermediate, a 3-benzyloxy-5-(2,4-difluorobenzylcarbamoyl)-4-hydroxy-pyridine-2-carboxylic acid derivative, is then further elaborated to construct the final tricyclic pyrido[1',2':4,5]pyrazino[2,1-b] researchgate.netgoogle.comoxazine architecture of Dolutegravir. newdrugapprovals.org The synthesis of a related benzyloxy derivative, (4R,12aS)-7-(benzyloxy)-N-(2,4-difluorobenzyl)-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b] researchgate.netgoogle.comoxazine-9-carboxamide, further underscores the importance of this intermediate in accessing this class of complex heterocycles. pharmaffiliates.com

Table 2: Synthetic Steps in the Elaboration of the Pyrido[1',2':4,5]pyrazino[2,1-b] researchgate.netgoogle.comoxazine Core

| Starting Material | Key Transformation | Resulting Intermediate | Reference |

|---|---|---|---|

| 5-Benzyloxy-4-hydroxy-6-hydroxymethyl nicotinic acid | Condensation with 2,4-difluorobenzylamine | 5-Benzyloxy-N-(2,4-difluorobenzyl)-4-hydroxy-6-hydroxymethyl nicotinic acid amide | newdrugapprovals.org |

| 5-Benzyloxy-N-(2,4-difluorobenzyl)-4-hydroxy-6-hydroxymethyl nicotinic acid amide | Oxidation with MnO₂ | 5-Benzyloxy-N-(2,4-difluorobenzyl)-6-formyl-4-hydroxy-nicotinic acid amide | newdrugapprovals.org |

Strategic Utility in Cascade and Tandem Reactions

Cascade reactions, also known as domino or tandem reactions, are chemical processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. rsc.org These reactions are highly efficient in terms of atom economy and step economy, enabling the rapid construction of complex molecular structures.

The strategic use of this compound derivatives in such reaction sequences allows for the efficient assembly of intricate molecular architectures. For instance, the previously mentioned one-pot synthesis of 3,4-diarylated pyridines, which involves a sequence of protodecarboxylation, bromination, and Suzuki coupling, can be viewed as a type of sequential multi-reaction process. researchgate.net This approach, while not explicitly termed a cascade reaction in the source, aligns with the principles of tandem processes by combining multiple transformations in a single pot, thereby increasing synthetic efficiency. researchgate.net The stability of the benzyloxy group is critical for the success of this multi-step, one-pot sequence.

While the literature does not yet contain a large number of explicitly defined cascade or tandem reactions starting from this compound, the inherent functionality of this intermediate makes it a prime candidate for the development of such elegant and efficient synthetic strategies for the future construction of complex heterocyclic systems.

Theoretical and Computational Chemistry Applied to 5 Benzyloxy Nicotinic Acid Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like 5-(benzyloxy)nicotinic acid, DFT can be employed to predict a variety of properties, including molecular geometry, electronic distribution, and reactivity.

DFT studies on related nicotinic acid derivatives have successfully been used to optimize molecular structures and analyze electronic properties. sci-hub.boxepstem.netdergipark.org.tr For instance, research on N-(arylmethoxy)-2-chloronicotinamides, which share the nicotinic acid core, utilized DFT (specifically the B3LYP/6-31G method) to optimize the geometry of the compounds and ensure the structures corresponded to minima on the potential energy surface. sci-hub.box Such calculations are foundational for understanding the molecule's stability and preferred conformation.

Key parameters derived from DFT calculations that help in predicting reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. epstem.net A smaller gap suggests that the molecule is more reactive. For a series of nicotinic acid benzylidenehydrazide derivatives, DFT calculations revealed that the HOMO-LUMO gaps were small, indicating good reactivity. epstem.net Similarly, for this compound, the benzyloxy group, being electron-donating, would be expected to influence the electron density of the pyridine (B92270) ring and the carboxylic acid group, thereby affecting the HOMO and LUMO energy levels.

Furthermore, DFT can be used to calculate Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface. This is invaluable for identifying the regions of a molecule that are rich or deficient in electrons, thus predicting sites for electrophilic and nucleophilic attack. In studies of other complex organic molecules, MEP analysis has been crucial in understanding intermolecular interactions. researchgate.net For this compound, the oxygen atoms of the carboxylic acid and the benzyloxy group, as well as the nitrogen atom in the pyridine ring, would be expected to be regions of negative potential, making them likely sites for interaction with electrophiles or for forming hydrogen bonds.

Table 1: Representative DFT-Calculated Parameters for Nicotinic Acid Derivatives

| Parameter | Description | Typical Findings in Nicotinic Acid Derivatives | Relevance to this compound |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Bond lengths and angles are determined and compared with experimental data where available. epstem.net | Provides the most stable 3D structure, which is the basis for all other computational analyses. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Influences the molecule's ability to donate electrons. | The benzyloxy group would likely raise the HOMO energy, increasing its nucleophilicity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Influences the molecule's ability to accept electrons. | The pyridine ring and carboxylic acid group would influence the LUMO energy, affecting its electrophilicity. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap indicates higher reactivity. epstem.net | Would be a key predictor of the overall chemical reactivity of the molecule. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.net | Predicts regions for hydrogen bonding and other non-covalent interactions, crucial for biological activity. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD allows the study of the conformational flexibility and intermolecular interactions of a molecule like this compound in a dynamic environment, such as in solution, which is often more representative of biological conditions than a static, in-vacuo model.

The conformational landscape of a molecule is critical to its biological activity, as it determines how a molecule can bind to a receptor. nih.govmdpi.com this compound possesses several rotatable bonds, including the C-O-C linkage of the benzyloxy group and the C-C bond connecting the carboxylic acid to the pyridine ring. MD simulations can explore the potential energy surface associated with the rotation around these bonds, identifying low-energy, stable conformations. nih.gov Studies on other flexible molecules have shown that MD, often in combination with experimental techniques like NMR, can provide a detailed picture of the conformational preferences of a molecule in solution. mdpi.com

MD simulations are also instrumental in studying intermolecular interactions, such as those between a ligand and a protein, or between molecules in a condensed phase. For example, MD simulations have been used to investigate how nicotine (B1678760) derivatives interact with cholinesterase enzymes, revealing details about the binding process and the stability of the protein-ligand complex. nih.gov In the context of this compound, MD could be used to simulate its interaction with a target protein, providing insights into the key amino acid residues involved in binding and the role of water molecules in mediating these interactions. nih.gov The benzyloxy group, with its aromatic ring, could participate in π-π stacking interactions, while the carboxylic acid and pyridine nitrogen can form hydrogen bonds, all of which can be modeled using MD.

Table 2: Applications of Molecular Dynamics Simulations for this compound

| Application | Description | Insights Gained |

| Conformational Analysis | Exploring the range of possible 3D structures the molecule can adopt by rotating around its single bonds. nih.gov | Identification of the most stable conformers in different environments (e.g., water, organic solvent). Understanding the flexibility of the molecule. |

| Intermolecular Interactions | Simulating the interaction of this compound with other molecules, such as solvent molecules or a biological target. | Elucidation of binding modes to a receptor, including the specific hydrogen bonds, hydrophobic interactions, and π-π stacking involved. nih.gov |

| Solvation Effects | Studying how the presence of a solvent affects the conformation and properties of the molecule. | Provides a more realistic model of the molecule's behavior in a biological or chemical system. |

| Binding Free Energy Calculations | Methods like MM/PBSA can be used in conjunction with MD to estimate the strength of a ligand-receptor interaction. nih.gov | Quantitative prediction of the binding affinity of this compound to a target protein, which is valuable in drug design. |

Computational Mechanistic Investigations of Synthetic Pathways

Computational chemistry can also be used to investigate the mechanisms of chemical reactions, providing insights that can be difficult to obtain through experimental means alone. For the synthesis of this compound, computational methods can be used to model the reaction pathways, identify transition states, and calculate activation energies.

Computational mechanistic studies would typically involve the following steps:

Reactant and Product Optimization: The 3D structures of the reactants, products, and any intermediates are optimized using a suitable level of theory, such as DFT.

Transition State Searching: The transition state (the highest energy point along the reaction coordinate) for each step of the proposed mechanism is located. This is a critical and often challenging part of the calculation.

Frequency Calculations: These are performed to confirm that the optimized structures are indeed minima (for reactants, products, and intermediates) or first-order saddle points (for transition states) on the potential energy surface.

Reaction Pathway Analysis: An Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the identified transition state connects the correct reactants and products.

Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation energy, which is related to the reaction rate.

By comparing the activation energies for different possible pathways, it is possible to predict which mechanism is most likely to occur. This information can be invaluable for optimizing reaction conditions, such as temperature, solvent, and catalyst, to improve the yield and selectivity of the synthesis. For instance, computational studies have been used to understand the role of catalysts in promoting specific reaction pathways in the synthesis of complex organic molecules. researchgate.net

Q & A

(Basic) What safety protocols should be followed when synthesizing or handling 5-(Benzyloxy)nicotinic acid?

Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles compliant with EN 166 or NIOSH standards to prevent skin/eye contact .

- Ventilation : Use a fume hood to avoid inhalation of aerosols or vapors. Ensure engineering controls (e.g., local exhaust ventilation) during synthesis .

- Fire Safety : Keep CO₂, dry powder, or alcohol-resistant foam extinguishers nearby due to combustion risks. The compound may release toxic gases (e.g., NOₓ, CO) under thermal degradation .

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid environmental contamination .

- First Aid : For skin contact, wash thoroughly with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

(Basic) Which analytical techniques are recommended for characterizing this compound purity and structure?

Answer:

- HPLC/UV : Use a C18 column with acetonitrile/0.1% formic acid gradient elution (UV detection at 260 nm) to assess purity and quantify impurities .

- NMR Spectroscopy : Conduct ¹H and ¹³C NMR in deuterated DMSO to confirm structural integrity. Compare peaks with reference spectra (e.g., NIST Chemistry WebBook for analogous benzoic acid derivatives) .

- Mass Spectrometry : ESI-MS or HRMS to verify exact mass (calculated m/z for C₁₃H₁₁NO₄: 245.07) and detect degradation products .

- Melting Point Analysis : Compare observed melting range with literature values (e.g., analogous compounds like 3,5-dichloro-4-hydroxybenzoic acid melt at defined ranges) .

(Advanced) How can reaction conditions be optimized to improve the yield of this compound in benzylation reactions?

Answer:

- Molar Ratios : Use a 1:1.2–1:1.5 ratio of nicotinic acid to benzyl bromide to balance reagent excess and side-product minimization .

- Solvent/Atmosphere : Anhydrous DMF or DMSO under inert gas (N₂/Ar) at 60–80°C for 6–8 hours prevents hydrolysis and oxidation .

- Reaction Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC. Quench with ice-water and acidify (pH 2–3) to precipitate the product .

- Purification : Recrystallize from ethanol/water (70:30) to enhance purity. Kinetic studies on nicotinic acid derivatives suggest pseudo-first-order conditions maximize conversion .

(Advanced) What methodologies are recommended for analyzing oxidative degradation pathways of this compound in acidic media?

Answer:

- Kinetic Studies : Use pseudo-first-order conditions with peroxomonosulfate (PMS) as the oxidant. Monitor reaction rates via UV-Vis spectroscopy at 260 nm .

- pH Dependence : Conduct experiments at pH 2–4 to correlate H⁺ ion effects with degradation rates. Nicotinic acid protonation under acidic conditions influences reactivity .

- Degradation Product Analysis : Identify intermediates (e.g., hydroxylated derivatives) via LC-MS/MS. Compare fragmentation patterns with standards .

- Mechanistic Probes : Use radical scavengers (e.g., tert-butanol) to distinguish between radical vs. non-radical pathways .

(Advanced) How should researchers address contradictory stability data for this compound derivatives under varying storage conditions?

Answer:

- Controlled Stability Studies : Perform accelerated testing at 25°C/60% RH and 40°C/75% RH. Monitor degradation via HPLC and DSC to assess thermal behavior .

- Environmental Factors : Isolate variables (humidity, light, oxygen) using desiccators, amber glass, or inert gas purging. Compare with analogs like 4-ethoxybenzoic acid, which shows pH-dependent stability .

- Analytical Cross-Validation : Combine NMR (structural integrity), LC-MS (degradants), and Karl Fischer titration (moisture content) to resolve discrepancies .

- Literature Benchmarking : Compare results with peer-reviewed studies on structurally similar compounds (e.g., 5-methoxybenzoic acid derivatives) to identify methodological inconsistencies .

(Basic) What are the key considerations for selecting storage conditions to ensure long-term stability?

Answer:

- Temperature : Store at 2–8°C in airtight containers to prevent thermal degradation .

- Humidity Control : Use desiccants (silica gel) or vacuum-sealed packaging to minimize hydrolysis .

- Light Protection : Amber glass or opaque containers reduce photolytic decomposition .

- Documentation : Label containers with batch-specific data (synthesis date, purity) and track stability via periodic HPLC testing .

(Advanced) What computational approaches can predict the interaction of this compound with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinity with enzymes (e.g., NAD-related proteins). Validate with crystal structures of nicotinic acid derivatives .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

- MD Simulations : Perform molecular dynamics in explicit solvent (e.g., water/ethanol) to assess conformational stability and ligand-receptor interactions over time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.